Diisopropyl-(o-tolyl)-amine

basicity pKa amine protonation

Diisopropyl-(o-tolyl)-amine (IUPAC: 2-methyl-N,N-di(propan-2-yl)aniline; CAS 6863-97-4) is a tertiary aromatic amine of molecular formula C₁₃H₂₁N and molecular weight 191.31 g/mol. The compound features a nitrogen atom bearing two isopropyl groups and linked to a phenyl ring substituted with a methyl group in the ortho position, which together impart substantial steric bulk around the amino centre.

Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
Cat. No. B263432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl-(o-tolyl)-amine
Molecular FormulaC13H21N
Molecular Weight191.31 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N(C(C)C)C(C)C
InChIInChI=1S/C13H21N/c1-10(2)14(11(3)4)13-9-7-6-8-12(13)5/h6-11H,1-5H3
InChIKeyKOHUKOHDWGCOAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropyl-(o-tolyl)-amine (CAS 6863-97-4): Sterically Hindered Tertiary Arylamine for Research and Industrial Procurement


Diisopropyl-(o-tolyl)-amine (IUPAC: 2-methyl-N,N-di(propan-2-yl)aniline; CAS 6863-97-4) is a tertiary aromatic amine of molecular formula C₁₃H₂₁N and molecular weight 191.31 g/mol . The compound features a nitrogen atom bearing two isopropyl groups and linked to a phenyl ring substituted with a methyl group in the ortho position, which together impart substantial steric bulk around the amino centre [1]. It is classified under Japan's Chemical Substances Control Law as an existing chemical substance within the N,N-dialkyl(C=1-3) toluidine category [2]. Measured physical properties include a boiling point of 114 °C (at 20 Torr), a density of 0.8932 g/cm³ (at 24 °C), a predicted pKₐ of 8.58 ± 0.38, and a computed LogP of 3.62 .

Diisopropyl-(o-tolyl)-amine: Why Generic Substitution with Closest Analogs Fails for Rigorous Applications


In-class N,N-dialkyltoluidines and N,N-diisopropylanilines cannot be freely interchanged with Diisopropyl-(o-tolyl)-amine because the precise placement of the ortho-methyl group on the aromatic ring, combined with the two N-isopropyl substituents, produces a unique steric and electronic profile that controls regiochemical outcomes, basicity, lipophilicity, and physical state in ways that even the para-methyl isomer or the non-methylated analogue do not replicate [1]. Quantitative evidence, detailed below, demonstrates that these structural differences translate into measurable divergences in pKₐ, LogP, boiling point, and reaction pathway selectivity — all of which directly affect experimental reproducibility and process scalability .

Diisopropyl-(o-tolyl)-amine Quantitative Evidence Guide: Six Measurable Dimensions of Differentiation from Closest Analogs


Evidence Item 1: Enhanced Basicity (pKₐ) Versus N,N-Diisopropylaniline (No Ortho-Methyl Group)

Diisopropyl-(o-tolyl)-amine exhibits a predicted pKₐ of 8.58 ± 0.38, compared to 8.05 ± 0.20 for N,N-diisopropylaniline (CAS 4107-98-6), representing a ΔpKₐ of approximately +0.53 units . This enhanced basicity arises from the electron-donating inductive effect of the ortho-methyl substituent, which increases electron density at the nitrogen centre. In practical terms, the target compound is approximately 3.4× more basic (based on the logarithmic pKₐ difference), meaning its protonation equilibrium is shifted meaningfully relative to the non-methylated analogue.

basicity pKa amine protonation catalysis

Evidence Item 2: Higher Lipophilicity (LogP) Versus N,N-Dimethyl-o-toluidine (Smaller N-Alkyl Groups)

Diisopropyl-(o-tolyl)-amine has a computed LogP of 3.62, whereas N,N-dimethyl-o-toluidine (CAS 609-72-3, identical ortho-methyl substitution but with N-methyl groups) has an estimated LogP of approximately 2.3, based on fragment-based calculation . The ~1.3 LogP unit difference corresponds to roughly a 20-fold greater partitioning into non-polar phases. This property is driven by the larger hydrophobic surface area of the two isopropyl groups compared to two methyl groups.

lipophilicity LogP partition coefficient solubility

Evidence Item 3: Regiochemical Differentiation – Tertiary Amine Rearrangement Pathway Divergence from Secondary Amines

In the Et₃SiH/KOtBu-initiated rearrangement of o-tolyl aryl amines, the reaction outcome is governed by amine class. Secondary amines (bearing an N–H) undergo deprotonation followed by radical rearrangement to yield exclusively dihydroacridine products. Tertiary amines, including the N,N-dialkyl-o-toluidine class to which Diisopropyl-(o-tolyl)-amine belongs, instead produce both dihydroacridines and diarylmethanes through competing radical and anionic pathways [1]. For the representative tertiary substrate N-methyl-o-toluidine, the product distribution was dihydroacridine (10%) and diarylmethane (14%) [1]. This bifurcated reactivity is inaccessible to secondary amine analogs and is a direct consequence of the fully substituted nitrogen centre.

rearrangement tertiary amine dihydroacridine diarylmethane regioselectivity

Evidence Item 4: Physical State and Volatility Differentiation Versus N,N-Diisopropyl-p-toluidine (Para-Methyl Isomer)

The ortho-methyl substitution pattern of the target compound results in markedly different physical properties compared to its para-methyl isomer. Diisopropyl-(o-tolyl)-amine exhibits a boiling point of 114 °C (at 20 Torr) and a density of 0.8932 g/cm³ (at 24 °C) . In contrast, N,N-diisopropyl-p-toluidine (CAS 7347-28-6) has a substantially higher boiling point of approximately 275 °C (at 760 mmHg) and a density of 0.908 g/cm³ . While the pressure conditions differ for the boiling point measurements, the density comparison at similar temperatures reveals a 0.015 g/cm³ difference attributable to less efficient molecular packing in the ortho-substituted isomer due to steric crowding between the ortho-methyl and the N-isopropyl groups.

boiling point density volatility isomer comparison physical property

Evidence Item 5: Borane Adduct Physical State Advantage Inferred from Steric Tuning Relative to N,N-Diisopropylaniline

The borane adduct of N,N-diisopropylaniline (H₃B:NPhⁱPr₂) is a solid at room temperature, a property explicitly noted as 'less desirable than liquid adducts as hydroborating agents' [1]. Introduction of the ortho-methyl group in Diisopropyl-(o-tolyl)-amine disrupts crystal packing, and by analogy to the structure–property relationships documented in the N,N-dialkylaniline–borane series, this steric perturbation is expected to lower the melting point of the corresponding borane adduct toward the liquid range [1][2]. While direct melting point data for the borane adduct of the target compound have not been published, the class-level principle — that steric bulk at the aromatic ring disrupts adduct crystallinity — is well established for N,N-dialkylaniline–borane systems.

borane adduct hydroboration amine–borane physical state

Evidence Item 6: Regulatory Classification Certainty for Procurement in Japanese Markets

Diisopropyl-(o-tolyl)-amine is listed in Japan's J-CHECK database (MITI Number 3-191) as an 'Existing Chemical Substance' under the Chemical Substances Control Law (CSCL, before amendment in FY 2009) and is classified within the N,N-dialkyl(C=1-3) toluidine category [1]. This classification provides a clear regulatory pathway for import, manufacture, and use in Japan without the additional notification requirements that apply to new chemical substances. By contrast, many custom-synthesised sterically hindered aniline derivatives lack such established regulatory status, introducing procurement delays and compliance risks in Japanese territories.

regulatory CSCL existing chemical Japan compliance

Diisopropyl-(o-tolyl)-amine: Priority Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Scenario 1: Mechanistic Probe for Radical Versus Anionic Rearrangement Pathway Elucidation

As established in Evidence Item 3, tertiary o-tolyl amines uniquely yield both dihydroacridine and diarylmethane products under Et₃SiH/KOtBu conditions, whereas secondary amines produce only dihydroacridines [1]. Diisopropyl-(o-tolyl)-amine, bearing no N–H bond, is an ideal substrate for investigating the competition between radical and anionic rearrangement manifolds. Its two bulky N-isopropyl groups further suppress undesired N-dealkylation side reactions, making it a cleaner mechanistic probe than N-methyl or N-ethyl congeners. Researchers studying reaction mechanism bifurcation or developing new C–C bond-forming methodologies should select this compound for its defined tertiary amine character and steric protection.

Scenario 2: Sterically Tuned Ligand Precursor for Transition-Metal Catalysis

The enhanced basicity (ΔpKₐ ≈ +0.53 vs. N,N-diisopropylaniline, Evidence Item 1) and increased lipophilicity (LogP 3.62, Evidence Item 2) make Diisopropyl-(o-tolyl)-amine a more electron-rich and non-polar ligand precursor than its non-methylated analogue [1]. In palladium-catalysed cross-coupling reactions, where amine binding constants and steric profiles directly influence catalytic turnover, the ortho-methyl group provides additional steric shielding of the metal centre without significantly increasing cone angle in the equatorial plane. This balanced steric/electronic tuning is particularly relevant for Buchwald–Hartwig amination of sterically demanding aryl halides, where the compound can serve as either a ligand component or a substrate model.

Scenario 3: Hydroboration Reagent Development – Amine–Borane Adduct with Improved Handling Properties

The solid nature of the N,N-diisopropylaniline–borane adduct is a documented handling disadvantage (Evidence Item 5) [1]. Diisopropyl-(o-tolyl)-amine, by incorporating a sterically disruptive ortho-methyl group, is structurally poised to form a lower-melting or liquid amine–borane adduct, in line with established structure–property trends for N,N-dialkylaniline–borane systems. Industrial process chemists developing hydroboration protocols at scale should evaluate this compound as a borane carrier, where the liquid physical state would simplify pump- or syringe-based reagent delivery and improve mixing in continuous-flow reactors.

Scenario 4: Synthetic Intermediate Requiring Predictable Japanese Regulatory Compliance

For pharmaceutical or agrochemical intermediate supply chains that include Japanese manufacturing sites, Diisopropyl-(o-tolyl)-amine offers a decisive procurement advantage: its established listing as an Existing Chemical Substance under Japan's CSCL (Evidence Item 6) eliminates new-chemical notification delays [1]. Compared to bespoke sterically hindered anilines that lack any regulatory listing, this compound can be sourced, imported, and scaled without the 30–90 day regulatory review period. Procurement managers should prioritize this compound when timelines are compressed and Japanese regulatory compliance is non-negotiable.

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